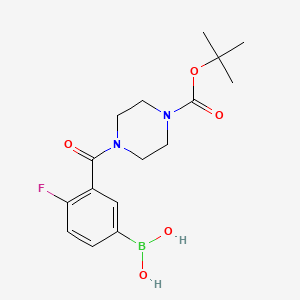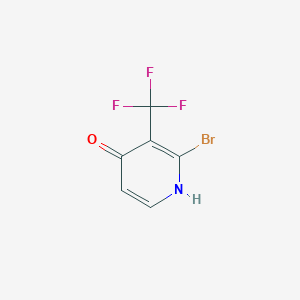
(3-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)boronic acid
説明
“(3-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)boronic acid” is a chemical compound with the CAS Number: 1218790-82-9 . It has a molecular weight of 334.18 and its linear formula is C16H23BN2O5 . This compound is typically in solid form .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 334.18 . It is typically in solid form . The compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 543.4±60.0 °C at 760 mmHg .
科学的研究の応用
Sensing and Detection
Boronic acids are known for their ability to form complexes with various analytes, making them useful in the development of sensors and detection methods. This particular compound could be applied in environmental monitoring or medical diagnostics to detect specific biological or chemical substances .
Biomedical Applications
In the biomedical field, boronic acids have been used as lipase inhibitors, HIV inhibitors, glucose sensors, insulin delivery systems, and dopamine sensors. This compound may contribute to advancements in these areas, particularly in developing targeted therapies or diagnostic tools .
Drug Discovery
The unique properties of boronic acids make them valuable in pharmaceutical research. This compound could play a role in creating new medications or enhancing the properties of existing ones, especially considering its structural complexity and functional groups .
Chemical Biology
Boronic acids interact with biological systems in complex ways. This compound could be used to study these interactions further, potentially leading to breakthroughs in understanding cellular processes or developing new biotechnological applications .
Sensing Applications
The interactions of boronic acids with diols and strong Lewis bases can lead to their utility in various sensing applications, both homogeneous assays and heterogeneous detection systems. This compound could be engineered into sensors for specific analytes .
Molecular Recognition
Boronic acids are commonly used to sense mono- and polysaccharides due to their ability to differentiate similar molecules. This compound might be utilized in designing receptors for biological molecules, aiding in research that requires precise molecular identification .
Catalysis
Boronic acids are involved in cross-coupling reactions and can act as catalysts in organic synthesis. This compound could be explored for its catalytic properties, potentially improving the efficiency of chemical reactions .
Material Science
Due to their stability and reactivity, boronic acids are used in creating materials for optoelectronics and polymers. This compound’s unique structure could lead to new materials with desirable properties for technological applications .
特性
IUPAC Name |
[4-fluoro-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-1-carbonyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BFN2O5/c1-16(2,3)25-15(22)20-8-6-19(7-9-20)14(21)12-10-11(17(23)24)4-5-13(12)18/h4-5,10,23-24H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIIECXYTZPVMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BFN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















